molecular formula C8H10BrN B14392296 1-Ethenyl-4-methylpyridin-1-ium bromide CAS No. 89932-38-7

1-Ethenyl-4-methylpyridin-1-ium bromide

Cat. No.: B14392296
CAS No.: 89932-38-7
M. Wt: 200.08 g/mol
InChI Key: ZHDLDUCQWMPHOO-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenyl-4-methylpyridin-1-ium bromide can be synthesized through several methods. One common approach involves the quaternization of 4-vinylpyridine with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol at elevated temperatures. The reaction can be represented as follows:

4-vinylpyridine+methyl bromide1-Ethenyl-4-methylpyridin-1-ium bromide\text{4-vinylpyridine} + \text{methyl bromide} \rightarrow \text{this compound} 4-vinylpyridine+methyl bromide→1-Ethenyl-4-methylpyridin-1-ium bromide

Industrial Production Methods

Industrial production of this compound often involves large-scale quaternization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is typically purified through recrystallization or other separation techniques to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-4-methylpyridin-1-ium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxidized products.

    Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of polymeric materials.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridinium salts.

    Oxidation: Epoxides and other oxidized derivatives.

Scientific Research Applications

1-Ethenyl-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-Ethenyl-4-methylpyridin-1-ium bromide involves its interaction with various molecular targets. The compound can interact with nucleophiles, leading to substitution reactions. Additionally, the vinyl group allows for polymerization and other reactions that modify the chemical structure of the compound. These interactions are mediated through pathways involving radical or ionic intermediates, depending on the specific reaction conditions.

Comparison with Similar Compounds

1-Ethenyl-4-methylpyridin-1-ium bromide can be compared with other similar compounds such as:

    4-Vinylpyridine: Lacks the quaternary ammonium group, leading to different reactivity and applications.

    1-Methylpyridinium Bromide: Lacks the vinyl group, affecting its polymerization potential.

    N-Vinylpyrrolidone: A structurally similar compound with different applications in polymer chemistry.

The uniqueness of this compound lies in its combination of a quaternary ammonium group and a vinyl group, providing a versatile platform for various chemical reactions and applications.

Properties

CAS No.

89932-38-7

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

1-ethenyl-4-methylpyridin-1-ium;bromide

InChI

InChI=1S/C8H10N.BrH/c1-3-9-6-4-8(2)5-7-9;/h3-7H,1H2,2H3;1H/q+1;/p-1

InChI Key

ZHDLDUCQWMPHOO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](C=C1)C=C.[Br-]

Origin of Product

United States

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